merbromin

Descripción general

Descripción

Merbromin, also known as this compound, is an organomercuric disodium salt compound. It is widely recognized for its use as a topical antiseptic for minor cuts and scrapes. The compound is known for its distinctive red color, which stains the skin upon application. This compound was one of the first antiseptics containing mercury, a chemical element that disinfects by disrupting the metabolism of microorganisms .

Aplicaciones Científicas De Investigación

Merbromin has been used in various scientific research applications, including:

Chemistry: As a biological dye, it is used to stain tissues and cells for microscopic examination.

Biology: It is employed in studies involving the interaction of mercury with biological molecules, such as proteins and nucleic acids.

Medicine: Historically, it has been used as a topical antiseptic for treating minor wounds, burns, and scratches.

Mecanismo De Acción

Target of Action

Merbromin’s primary target is microorganisms present in minor cuts and abrasions . It contains mercury, a chemical element that disinfects by disrupting the metabolism of a microorganism .

Mode of Action

This compound acts as an antiseptic by interacting with its targets, i.e., the microorganisms. The mercury in this compound disrupts the metabolism of these microorganisms, thereby preventing infection .

Biochemical Pathways

It is known that the mercury in this compound disrupts the metabolism of microorganisms, which likely involves multiple biochemical pathways .

Result of Action

When applied to a wound, this compound acts as a disinfectant, preventing infection in minor cuts and abrasions . It is also known to stain the skin a distinctive carmine red, which can persist through repeated washings .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors For instance, it is more effective in a clean wound environment.

Análisis Bioquímico

Biochemical Properties

Merbromin has been found to interact with certain enzymes and proteins. For instance, it has been identified as a potent inhibitor of 3-chyomotrypsin like protease of SARS-CoV-2 . This inhibition is due to its ability to increase the K M and decrease the K cat of 3CLpro .

Cellular Effects

It has been suggested that it may interact with proteins and enzymes, potentially influencing cell function .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with certain enzymes. For example, it has been shown to inhibit the proteolytic activity of 3CLpro, a key enzyme in the life cycle of SARS-CoV-2 . This inhibition is thought to occur through binding interactions with the enzyme, leading to changes in its kinetic parameters .

Temporal Effects in Laboratory Settings

It is known that this compound has a strong inhibitory effect on the proteolytic activity of 3CLpro .

Metabolic Pathways

Given its inhibitory effect on 3CLpro, it may influence the metabolic pathways associated with this enzyme .

Subcellular Localization

Given its role as an inhibitor of 3CLpro, it may be localized to areas of the cell where this enzyme is active .

Métodos De Preparación

Merbromin is synthesized by combining dibromofluorescein with mercuric acetate and sodium hydroxideThe final product is a disodium salt of dibromohydroxymercurifluorescein . Industrial production methods typically involve the same synthetic route but on a larger scale, ensuring the purity and consistency of the compound.

Análisis De Reacciones Químicas

Merbromin undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under certain conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can occur, especially in the presence of reducing agents, altering the oxidation state of mercury.

Substitution: this compound can undergo substitution reactions where the bromine atoms or other functional groups are replaced by different atoms or groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases.

Comparación Con Compuestos Similares

Merbromin is often compared with other mercury-containing antiseptics, such as:

Thiomersal (Merthiolate): Thiomersal is another organomercuric compound used as an antiseptic and antifungal agent.

Nitromersol (Metaphen): Nitromersol is a more effective antiseptic compared to this compound and has largely replaced it in medical applications.

Eosin: Eosin is a dye similar to this compound but does not contain mercury.

This compound’s uniqueness lies in its dual role as both an antiseptic and a biological dye, making it valuable in both medical and research settings.

Propiedades

Número CAS |

129-16-8 |

|---|---|

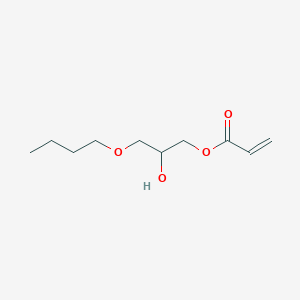

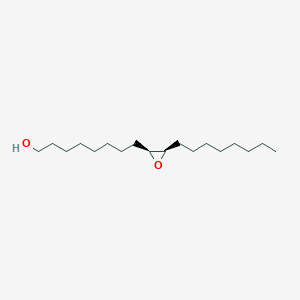

Fórmula molecular |

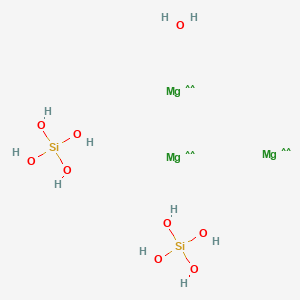

C20H9Br2HgNa2O6 |

Peso molecular |

751.7 g/mol |

Nombre IUPAC |

disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-3-oxido-6-oxoxanthen-4-yl]mercury;hydrate |

InChI |

InChI=1S/C20H9Br2O5.Hg.2Na.H2O/c21-13-5-11-17(7-15(13)23)27-18-8-16(24)14(22)6-12(18)19(11)9-3-1-2-4-10(9)20(25)26;;;;/h1-7,24H,(H,25,26);;;;1H2/q;;2*+1;/p-2 |

Clave InChI |

KQSRXDXJGUJRKE-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=C(C(=C(C=C24)Br)[O-])[Hg])Br)C(=O)[O-].O.[Na+].[Na+] |

SMILES canónico |

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=C(C(=C(C=C24)Br)[O-])[Hg])Br)C(=O)[O-].O.[Na+].[Na+] |

Key on ui other cas no. |

129-16-8 |

Descripción física |

Iridescent green, odorless solid. Soluble in water; [Hawley] Deep green solid; [MSDSonline] |

Pictogramas |

Acute Toxic; Health Hazard; Environmental Hazard |

Solubilidad |

In ethyleneglycol monomethyl ether, 9 mg/ml; in ethanol, 10 mg/ml, 25 °C. In water, 20 mg/ml, 25 °C. |

Sinónimos |

Merbromin Merbromine Mercurochrome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of mercurochrome?

A1: Mercurochrome has the molecular formula C20H8Br2HgNa2O6 and a molecular weight of 750.63 g/mol. []

Q2: How does mercurochrome interact with its target and what are the downstream effects?

A2: Mercurochrome's mechanism of action is not fully understood, but research suggests it involves binding to thiol groups of proteins in microorganisms. [] This interaction can inhibit enzymatic activity and disrupt cellular processes, ultimately leading to microbial death.

Q3: Are there spectroscopic data available for mercurochrome?

A3: Yes, mercurochrome exhibits a red shift in its absorption maximum when interacting with certain enzymes, indicating changes in its electronic environment. [] This spectral shift is similar to that observed when mercurochrome is dissolved in non-polar solvents. Additionally, fluorescence quenching of mercurochrome has been used to detect beta-lactam antibiotics. []

Q4: What is known about the stability of mercurochrome solutions?

A4: Mercurochrome solutions can be contaminated by bacteria, highlighting the importance of proper storage and handling. [] Studies have shown contamination of both mercurochrome and chlorhexidine-cetrimide solutions in hospital settings.

Q5: Does mercurochrome exhibit any catalytic properties?

A5: While mercurochrome is primarily known for its antiseptic properties, no studies in the provided research specifically address its potential catalytic applications.

Q6: Has computational chemistry been used to study mercurochrome?

A6: None of the provided research articles mention the use of computational chemistry techniques to study mercurochrome.

Q7: What is known about the absorption, distribution, metabolism, and excretion of mercurochrome?

A10: Research indicates that mercurochrome can be absorbed systemically following topical application, particularly in neonates. [, ] High organ mercury levels have been reported in infants treated with mercurochrome for omphalocele, highlighting the risk of toxicity. []

Q8: How effective is mercurochrome in treating fungal keratitis?

A11: Studies show that staining corneal scraping specimens with a 2% mercurochrome solution can effectively diagnose fungal keratitis. [] This method demonstrates higher sensitivity, specificity, and accuracy compared to KOH-based smear techniques.

Q9: What is the efficacy of mercurochrome in managing large exomphalos?

A12: While historically used, the topical application of mercurochrome for large exomphalos has shown potential for systemic absorption and mercury poisoning in neonates. [] Careful monitoring of blood and urine mercury levels is crucial if used in this context.

Q10: What are the potential toxicological effects of mercurochrome?

A14: Mercurochrome's mercury content raises concerns about its safety profile. [] Systemic absorption can lead to mercury poisoning, particularly in neonates. Symptoms may include skin peeling, edema, fever, and organ damage. [, ]

Q11: Are there any known biomarkers for monitoring mercurochrome toxicity?

A15: Monitoring blood and urine mercury levels is crucial for assessing potential mercurochrome toxicity. [] Elevated levels indicate systemic absorption and potential for organ damage.

Q12: What is the environmental impact of mercurochrome disposal?

A17: As an organomercuric compound, improper disposal of mercurochrome can contribute to environmental mercury pollution. [] Specific guidelines for environmentally responsible disposal should be followed.

Q13: Can mercurochrome elicit immunological responses?

A20: Research suggests that mercurochrome can act as a contact allergen, causing allergic contact dermatitis in some individuals. [, , , ] Patch testing can be used to diagnose mercurochrome allergy.

Q14: Does mercurochrome interact with drug transporters or metabolizing enzymes?

A14: The provided research does not provide details on interactions between mercurochrome and drug transporters or metabolizing enzymes.

Q15: What is known about the biocompatibility and biodegradability of mercurochrome?

A15: While mercurochrome was historically used as a topical antiseptic, its biocompatibility and biodegradability are not extensively discussed in the provided research.

Q16: What are the alternative antiseptics to mercurochrome?

A23: The research mentions several alternative antiseptics, including povidone-iodine (Betadine), silver sulfadiazine (Silvadene), and chlorhexidine-cetrimide. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2-Oxoindol-3-yl)amino]urea](/img/structure/B86935.png)

![2,2'-Spirobi[1,3,2-benzodioxasilole]](/img/structure/B86958.png)